N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
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Overview
Description
N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazolidin ring and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide typically involves the reaction of oxazolidin derivatives with phenethylamine under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA) to facilitate the reaction. The reaction mixture is heated to around 70°C and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidin-2-one derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide involves its interaction with specific molecular targets. The oxazolidin ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
N-(5-methylisoxazol-3-yl)malonamide: Studied for its polymorphic forms and supramolecular structures.
Uniqueness
N’'-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide stands out due to its unique combination of an oxazolidin ring and a phenethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(21-12-11-16-7-3-1-4-8-16)20(25)22-15-18-23(13-14-28-18)29(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGQWHKNNVTZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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